Work Function Increase on Gold: PFDT vs. Hexadecanethiol
PFDT SAMs on gold raise the substrate work function (ΦAu) from 4.9 eV to 5.4–5.5 eV, representing an increase of +0.5 to +0.6 eV. In contrast, hexadecanethiol — a widely used C16 alkyl-thiol comparator — either negligibly shifts ΦAu (−0.1 eV) or decreases it by up to 0.8 eV depending on measurement conditions [1]. On silver, the effect is even more pronounced: PFDT increases ΦAg from ~4.4 eV to 5.5 eV (ΔΦ ~ +1.1 eV), while hexadecanethiol shifts ΦAg downward to 3.8 eV (ΔΦ ~ −0.6 eV), creating an energy barrier that impedes hole injection [1]. This directional inversion of the work function shift — strongly positive for PFDT vs. negative for hexadecanethiol — is a qualitative, not merely quantitative, difference driven by the permanent molecular dipole of the perfluorinated chain.
| Evidence Dimension | Work function shift from bare metal baseline (ΔΦ) |
|---|---|
| Target Compound Data | PFDT on Au: Φ = 5.4–5.5 eV (ΔΦ = +0.5 to +0.6 eV); PFDT on Ag: Φ = 5.5 eV (ΔΦ ≈ +1.1 eV) |
| Comparator Or Baseline | Hexadecanethiol on Au: ΔΦ = −0.1 eV to −0.8 eV; on Ag: Φ = 3.8 eV (ΔΦ ≈ −0.6 eV) |
| Quantified Difference | Net differential on Au: ≥0.6 eV to 1.4 eV advantage for PFDT (depending on comparator measurement); on Ag: ΔΔΦ ≈ 1.7 eV |
| Conditions | Kelvin probe and ultraviolet photoemission spectroscopy (UPS) on polycrystalline Au and Ag surfaces at ambient and UHV conditions; data from de Boer et al., SPIE 2004 [1] |
Why This Matters
A positive work function shift enables ohmic hole injection into organic semiconductors with HOMO levels near 5.2 eV (e.g., MEH-PPV), making PFDT essential for p-type organic light-emitting diode (OLED) and organic field-effect transistor (OFET) anode engineering where alkyl-thiol SAMs would create a blocking barrier [1].
- [1] de Boer, B.; Hadipour, A.; Foekema, R.; van Woudenbergh, T.; Mandoc, M.M.; Mihailetchi, V.D.; Blom, P.W.M. Tuning of metal work functions with self-assembled monolayers. Proceedings of SPIE, Organic Optoelectronics and Photonics, 2004, 5464, 18–25. DOI: 10.1117/12.546046. View Source
